3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole
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Description
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
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Biological Activity
The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a synthetic molecule with potential biological activities. Its structure incorporates a pyrazole moiety, which is often associated with diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H22N4O3S, and it features several functional groups that contribute to its biological activity:
- Pyrazole ring : Known for its role in various biological systems.
- Thiazole group : Often linked to antimicrobial properties.
- Methoxyethyl substituents : These may enhance solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its resistance to antibiotics .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Methoxy-1-methylpyrazole | E. coli | 32 µg/mL |
3-Methoxy-1-methylpyrazole | P. aeruginosa | 16 µg/mL |
3-Methoxy-1-methylpyrazole | Staphylococcus aureus | 8 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial activity, the compound may possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Antitumor Activity
Emerging evidence suggests that pyrazole-based compounds may also exhibit antitumor activity. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
Case Study: Effect on Cancer Cell Lines
A study evaluated the effect of a related pyrazole compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
These results indicate a promising potential for further development of this class of compounds as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like this compound. Modifications to the pyrazole ring or substituents can significantly impact efficacy and selectivity:
- Substituent Modifications : Changing the position or type of substituents on the pyrazole ring can enhance potency against specific targets.
- Ring Variations : Incorporating different heterocycles can alter pharmacokinetic properties.
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-17-9-10(12(16-17)21-4)11-14-15-13(22-8-7-20-3)18(11)5-6-19-2/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWQYLJYZOXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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